1-(4-Piperidinyloxy)acetylpyrrolidine
Overview
Description
Preparation Methods
The synthesis of 1-(4-Piperidinyloxy)acetylpyrrolidine typically involves the reaction of piperidine with a pyrrolidinone derivative under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the piperidine and pyrrolidine rings.
Functional Group Transformations: Functionalization of preformed piperidine and pyrrolidine rings to introduce the necessary substituents.
Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity, and minimizing by-products.
Chemical Reactions Analysis
1-(4-Piperidinyloxy)acetylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or pyrrolidine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-(4-Piperidinyloxy)acetylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biological processes.
Medicine: Due to its structural similarity to other bioactive compounds, it may be investigated for potential therapeutic uses.
Industry: It can be used in the production of various chemical products, including agrochemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Piperidinyloxy)acetylpyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Piperidinyloxy)acetylpyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Piperidine Derivatives: These compounds share the piperidine ring and are widely used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the piperidine and pyrrolidine rings, which may confer unique biological properties and synthetic versatility.
Properties
IUPAC Name |
2-piperidin-4-yloxy-1-pyrrolidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11(13-7-1-2-8-13)9-15-10-3-5-12-6-4-10/h10,12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJOTOFHDQDADH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639909 | |
Record name | 2-[(Piperidin-4-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90639909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-88-8 | |
Record name | 2-(4-Piperidinyloxy)-1-(1-pyrrolidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902836-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Piperidin-4-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90639909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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